FP-Biotin (Mixture of Diastereomers)

Stereochemistry Enzyme kinetics Organophosphorus probe

Standard activity-based probes (ABPs) often lack validated quantification methods or require complex click chemistry. FP-Biotin solves this as the prototype fluorophosphonate probe with published kinetic data and a ready-to-use biotin tag. - Covalent active-site serine labeling; only ~50% of the diastereomer mixture is the reactive species-account for this in active concentration calculations. - Validated quantitative Western blot method available (r² > 0.99, 0.4-3.4 pmol/lane, 97-107% recovery). - Enables streptavidin enrichment for LC-MS/MS without additional derivatization steps. - Compatible with competitive ABPP (cABPP) for inhibitor selectivity profiling across native proteomes.

Molecular Formula C27H50FN4O5PS
Molecular Weight 592.7 g/mol
Cat. No. B12358810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFP-Biotin (Mixture of Diastereomers)
Molecular FormulaC27H50FN4O5PS
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F
InChIInChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)/t22-,23-,26-,38?/m0/s1
InChIKeyZIFSFLGSUTZFCP-ZQCNBMBSSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FP-Biotin: Procurement-Grade Definition and Core Probe Characteristics


FP-Biotin (CAS 259270-28-5; molecular formula C₂₇H₅₀FN₄O₅PS; MW 592.75) is a biotinylated fluorophosphonate activity-based probe (ABP) supplied as a mixture of phosphorus diastereomers . It was first synthesized and characterized by the Cravatt group as the prototype broad-spectrum, mechanism-based covalent probe for the global profiling of catalytically active serine hydrolases in complex proteomes . The compound's design couples a fluorophosphonate (FP) electrophilic warhead—which irreversibly phosphonylates the active-site serine nucleophile—to a biotin affinity tag via a hydrophobic alkyl chain linker, enabling streptavidin-based enrichment and downstream detection by Western blot or LC-MS/MS . As a reagent produced and supplied explicitly as a mixture of diastereomers, FP-Biotin exhibits stereochemically partitioned reactivity: only one phosphorus stereoisomer, constituting approximately 50% of the preparation, is the kinetically competent species for covalent enzyme inhibition .

Why FP-Biotin Cannot Be Replaced by Other FP-Tagged Probes


Although the fluorophosphonate warhead is conserved across commercially available serine hydrolase ABPs (FP-Biotin, Desthiobiotin-FP, TAMRA-FP, Azido-FP, and FP-PEG-Biotin), the linker chemistry, reporter tag identity, and stereochemical composition of each probe produce measurably different reactivity profiles with overlapping but non-identical subsets of the serine hydrolase superfamily . FP-Biotin is a mixture of diastereomers in which only the phosphorus stereoisomer comprising ~50% of the preparation is the reactive species ; effective active concentration calculations must therefore account for this factor. Moreover, kinetic analyses in rat tissue proteomes demonstrate that individual serine hydrolases react at markedly different rates with FP-Biotin versus its PEG-linked analog . The biotin tag of FP-Biotin forms an essentially irreversible complex with streptavidin (Kd ≈ 10⁻¹⁵ M), requiring harsh denaturing elution, whereas Desthiobiotin-FP can be displaced under mild, non-denaturing conditions . These differences mean that FP-Biotin is not functionally interchangeable with any other FP-tagged probe; procurement decisions must be evidence-based and application-matched.

Quantitative Evidence for FP-Biotin Procurement Decisions


Stereoisomer-Dependent Reactivity and Effective Active Concentration

FP-Biotin is supplied as a mixture of phosphorus diastereomers. Schopfer et al. (2005) demonstrated that only a single phosphorus stereoisomer, constituting approximately 50% of the total FP-Biotin preparation, is the reactive species that covalently modifies serine hydrolase active sites . The second-order rate constant for the reactive stereoisomer with human acetylcholinesterase (AChE) was 1.8 × 10⁷ M⁻¹ min⁻¹, and with human butyrylcholinesterase (BChE) was 1.6 × 10⁸ M⁻¹ min⁻¹; the binding affinity of the reactive species was estimated at >85 nM for AChE and >5.8 nM for BChE . In contrast, TAMRA-FP and Desthiobiotin-FP are not reported to exhibit this stereochemically partitioned reactivity profile, meaning their nominal concentration more closely reflects their effective active concentration. Users of FP-Biotin must therefore recognize that the effective probe concentration is approximately half the nominal concentration, a factor that directly impacts IC₅₀ determinations in competitive ABPP experiments .

Stereochemistry Enzyme kinetics Organophosphorus probe ABPP

Differential Kinetic Reactivity vs. FP-PEG-Biotin in Native Proteomes

Kidd et al. (2001) performed a direct comparative study of FP-Biotin and its more hydrophilic PEG-linked analog (FP-PEG-Biotin) in rat testis soluble and membrane proteomes . While both probes generated similar 'maximal coverage' serine hydrolase activity profiles at extended incubation times, kinetic analyses at early time points revealed that several individual serine hydrolases reacted at markedly different rates with each FP agent . Unlike FP-PEG-Biotin, FP-Biotin's hydrophobic alkyl linker imparts differential accessibility to the active sites of distinct serine hydrolase subfamilies, a property that has been systematically exploited in competitive ABPP (cABPP) experiments to evaluate the target selectivity of reversible serine hydrolase inhibitors directly in complex native proteomes without requiring purified protein . This kinetic discrimination property is intrinsic to the linker chemistry of FP-Biotin and is not replicated by the PEG-linked variant.

Competitive ABPP Kinetic profiling Serine hydrolase Probe selectivity

Absolute Molar Quantification of Serine Hydrolase Expression

Abdel-Daim et al. (2018) established a quantitative Western blotting method using FP-Biotin as a universal probe for the absolute quantification of recombinant serine hydrolases, exploiting the FP moiety's irreversible, strong stoichiometric (1:1) binding to the active-site serine residue . The linearity of detection was validated across three serine hydrolases—human carboxylesterase 1 (CES1), human butyrylcholinesterase (BChE), and porcine liver esterase (PLE)—yielding excellent linearity (r² > 0.99) over the range of 0.4–3.4 pmol/lane, with accuracy demonstrated as 97.1–107.2% recovery and precision as 5.56% RSD . Comparable stoichiometric quantification is not achievable with Desthiobiotin-FP, whose lower streptavidin affinity (Kd ≈ 10⁻¹¹ M vs. biotin Kd ≈ 10⁻¹⁵ M) introduces potential variability in enrichment efficiency , or with TAMRA-FP, which is limited to fluorescence-based relative quantification .

Absolute quantification Stoichiometric binding Western blot Serine hydrolase expression

Target Coverage Confirmed by Competitive ABPP with TAMRA-FP

In a 2022 Frontiers in Pharmacology study employing both FP-Biotin and TAMRA-FP for serine hydrolase profiling in Leishmania parasite proteomes, competitive labeling between the two probes confirmed that all proteins identified by TAMRA-FP were captured with the biotinylated reagent . This establishes that FP-Biotin provides at least equivalent—and in practice superior—target coverage relative to the fluorescent probe, because FP-Biotin enables subsequent streptavidin enrichment and LC-MS/MS-based identification of captured targets, whereas TAMRA-FP is restricted to in-gel fluorescence detection . Furthermore, chemoproteomic experiments by van Rooden et al. (2016) demonstrated that FP-Biotin at 5 μM successfully competes for FAAH, MAGL, and ABHD6 labeling in mouse brain membrane proteomes, confirming compatibility of the FP-Biotin platform with reversible α-ketoheterocycle inhibitor profiling . These findings collectively demonstrate that FP-Biotin is the procurement-preferred probe when the downstream readout requires MS-based protein identification rather than gel-based fluorescence imaging alone.

Competitive ABPP Target engagement MS-based proteomics TAMRA-FP

Irreversible Streptavidin Binding and Enrichment Stringency

The biotin tag of FP-Biotin binds streptavidin with extremely high affinity (Kd ≈ 10⁻¹⁵ M), forming an essentially irreversible non-covalent complex under native conditions . This permits high-stringency washing during affinity enrichment to remove non-specifically bound proteins, but necessitates denaturing elution conditions (e.g., boiling in SDS-PAGE loading buffer) for target recovery . Desthiobiotin-FP, by contrast, binds streptavidin with approximately 10,000-fold lower affinity (Kd ≈ 10⁻¹¹ M), enabling mild, non-denaturing competitive elution using free biotin . While Desthiobiotin-FP's reversible binding facilitates recovery of native protein complexes or enzymatically active material, it also imposes a trade-off: lower-affinity interactions may be lost during wash steps, and quantitative recovery is less reproducible . FP-Biotin's irreversible binding ensures quantitative retention of all labeled targets throughout stringent washing, making it the preferred probe when the primary goal is comprehensive target identification with maximal signal-to-noise ratio, rather than recovery of natively folded protein.

Affinity enrichment Streptavidin-biotin Elution conditions Sample preparation

Broad-Spectrum Coverage with DAGL-α Limitation

FP-Biotin is recognized as the prototype broad-spectrum activity-based probe for the serine hydrolase superfamily and has been used to quantify FAAH, ABHD6, and MAG-lipase activity across tissue types, with an IC₅₀ of 6.2 μM for FAAH . In a comprehensive chemoproteomic study across four mouse brain regions (frontal cortex, hippocampus, striatum, cerebellum), FP-Biotin was used alongside the tailored probe MB108 to evaluate a total of 32 serine hydrolases . However, a critical and well-documented limitation is that diacylglycerol lipase-α (DAGL-α) is not labeled by any fluorophosphonate-based probe, including FP-Biotin, necessitating the use of complementary probes such as MB108 or MB064 for comprehensive endocannabinoid pathway coverage . This known coverage gap distinguishes FP-Biotin from tailored probes that are designed to capture specific enzyme subfamilies, and procurement decisions must account for the fact that no single broad-spectrum FP probe provides truly universal serine hydrolase coverage.

Target coverage DAGL-α Endocannabinoid Probe limitation

Best-Fit Application Scenarios for FP-Biotin


Global Serine Hydrolase Profiling and Inhibitor Selectivity Screening

FP-Biotin is the foundational broad-spectrum probe for ABPP-based serine hydrolase discovery. Its prototype status, established in the seminal Cravatt et al. (1999) paper , means that the largest body of published ABPP protocols, inhibitor selectivity datasets, and chemoproteomic target identification studies have been generated using this exact reagent. The differential kinetic reactivity of FP-Biotin against distinct serine hydrolase subfamilies, demonstrated by Kidd et al. (2001) in direct comparison with FP-PEG-Biotin , enables competitive ABPP experiments where the selectivity of reversible inhibitors can be evaluated across numerous targets simultaneously in a single native proteome. This application is not feasible with TAMRA-FP alone, which lacks enrichment capability for MS-based target identification . Procurement of FP-Biotin is indicated when the research goal is to generate inhibitor selectivity profiles that are directly comparable to the extensive published cABPP literature, or when the downstream readout requires streptavidin enrichment followed by LC-MS/MS proteomic identification.

Absolute Quantification of Recombinant Serine Hydrolase Expression

FP-Biotin is the only FP-tagged ABP for which a validated quantitative Western blotting method with demonstrated linearity (r² > 0.99, 0.4–3.4 pmol/lane), accuracy (97.1–107.2% recovery), and precision (5.56% RSD) has been published, as established by Abdel-Daim et al. (2018) . This method exploits FP-Biotin's irreversible 1:1 stoichiometric binding to the active-site serine residue to directly correlate biotin signal intensity with molar enzyme quantity. Desthiobiotin-FP cannot achieve comparable quantification reliability due to its ~10,000-fold lower streptavidin affinity, which introduces variability during enrichment . FP-Biotin should be procured when the experimental endpoint requires absolute molar comparison of serine hydrolase expression across different isoforms, species, or expression conditions—for example, when comparing human vs. cynomolgus macaque CES1/CES2 expression levels for drug metabolism studies.

Organophosphorus Toxicant Biomarker Discovery and Reactivity Studies

FP-Biotin was specifically characterized by Schopfer et al. (2005) as a potent organophosphorus agent for identifying protein biomarkers of OP exposure . Its second-order rate constants with human AChE (1.8 × 10⁷ M⁻¹ min⁻¹) and BChE (1.6 × 10⁸ M⁻¹ min⁻¹), along with its stereoisomer-specific reactivity (only ~50% of the preparation is the active species), have been quantitatively defined . This detailed kinetic characterization, combined with FP-Biotin's biotin tag enabling streptavidin-based purification of OP-adducted proteins from plasma, makes it the procurement choice for toxicological biomarker studies. The biotin affinity handle allows efficient purification of biotinylated peptides from plasma via immobilized avidin beads, a workflow that is not achievable with non-biotinylated fluorophosphonate probes such as TAMRA-FP or Azido-FP without additional click chemistry steps .

Tissue-Specific Serine Hydrolase Mapping with MS-Based Readout

For studies requiring tissue-level mapping of active serine hydrolase repertoires—such as the brain region-specific profiling of endocannabinoid hydrolases demonstrated by van Rooden et al. (2017) across four mouse brain regions evaluating 32 serine hydrolases —FP-Biotin is the appropriate procurement choice when MS-based identification is the endpoint. The competitive labeling data from the 2022 Frontiers in Pharmacology study confirmed that FP-Biotin captures all TAMRA-FP-identified targets while uniquely enabling downstream streptavidin enrichment and proteomic analysis . Users should note, however, that DAGL-α is a known coverage gap for all fluorophosphonate probes including FP-Biotin ; experimental designs targeting the complete endocannabinoid pathway must include a complementary probe such as MB108. The avidin-based affinity isolation method developed by Kidd et al. (2001) specifically for FP-Biotin provides a well-established protocol for this application.

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